N-méthyl-1-(3-nitrophényl)méthanamine

Vue d'ensemble

Description

N-methyl-1-(3-nitrophenyl)methanamine is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is structurally related to nitroarenes and amines, which are functional groups of interest in the development of new materials and pharmaceuticals. This compound is typically used in research settings and is not intended for human or veterinary use.

Applications De Recherche Scientifique

N-methyl-1-(3-nitrophenyl)methanamine is used in various scientific research applications, including:

Polymerization: It is used as a building block in the synthesis of polymers.

Crystallography: The compound’s molecular structure is studied using X-ray diffraction methods to understand the geometrical arrangement of the nitro and amino groups.

Metabolism: It is used in studies related to the metabolism of nitroarenes and amines.

Organic Synthesis: The compound is used as an intermediate in the synthesis of other organic compounds.

Mécanisme D'action

Target of Action

Mode of Action

The mode of action of N-methyl-1-(3-nitrophenyl)methanamine is currently unknown due to the lack of specific information in the literature . The compound’s interaction with its targets and any resulting changes would depend on the specific molecular targets, which are yet to be identified.

Biochemical Pathways

Compounds with nitro and amino groups are known to participate in various chemical reactions. For instance, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines in rats leads to the formation of corresponding benzoic acids, indicating the potential for bioconversion and detoxification processes.

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has high gastrointestinal absorption and is BBB permeant . Its log Kp (skin permeation) is -6.28 cm/s . These properties could potentially impact the compound’s bioavailability.

Action Environment

It is known that the compound is stored in a refrigerator and is shipped at room temperature . This suggests that temperature could potentially influence the compound’s stability.

Méthodes De Préparation

The synthesis of N-methyl-1-(3-nitrophenyl)methanamine often involves the use of nitroarenes as starting materials. One common method is the direct methylation of nitroarenes using methanol as a green methylating agent, with a palladium catalyst system. This method is environmentally friendly and can be adapted for the synthesis of N-methyl-1-(3-nitrophenyl)methanamine by choosing the appropriate nitroarene precursor.

Analyse Des Réactions Chimiques

N-methyl-1-(3-nitrophenyl)methanamine undergoes various chemical reactions due to the presence of nitro and amino groups. These reactions include:

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The amino group can undergo oxidation to form corresponding benzoic acids.

Common reagents used in these reactions include palladium catalysts for methylation, reducing agents for nitro group reduction, and oxidizing agents for amino group oxidation. The major products formed from these reactions are N-methyl-arylamines and benzoic acids.

Comparaison Avec Des Composés Similaires

N-methyl-1-(3-nitrophenyl)methanamine is unique due to its specific arrangement of nitro and amino groups. Similar compounds include:

N-phenyl-4-nitrobenzylamine: This compound has a similar structure but with different positions of the nitro and amino groups.

N-methyl-N-phenylnitramine: This compound has a nitramino group that is nearly planar and twisted relative to the aromatic ring, affecting its physical properties.

These similar compounds highlight the uniqueness of N-methyl-1-(3-nitrophenyl)methanamine in terms of its reactivity and physical properties.

Activité Biologique

N-Methyl-1-(3-nitrophenyl)methanamine, a compound characterized by the presence of a nitro group on a phenyl ring, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

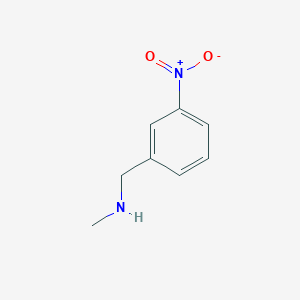

N-Methyl-1-(3-nitrophenyl)methanamine is an aromatic amine derivative. The synthesis typically involves the reaction of 3-nitrobenzylamine with methylating agents. The structural formula can be represented as follows:

This compound features a methyl group attached to the nitrogen atom and a nitro group on the aromatic ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that N-methyl-1-(3-nitrophenyl)methanamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against bacterial strains such as Staphylococcus epidermidis and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 350 |

| Bacillus cereus | 500 |

| Pseudomonas aeruginosa | 1000 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines (e.g., A549, T47D, L929) revealed that N-methyl-1-(3-nitrophenyl)methanamine does not significantly alter cell proliferation at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of N-methyl-1-(3-nitrophenyl)methanamine may be attributed to its ability to interact with cellular targets, potentially disrupting metabolic processes in bacteria. The presence of the nitro group is known to enhance electron affinity, which may contribute to its antimicrobial efficacy by inducing oxidative stress in microbial cells .

Case Studies and Research Findings

Recent studies have explored various derivatives of nitrophenylmethanamine compounds, highlighting their potential in different biological contexts:

- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell growth, indicating that modifications to the core structure can lead to enhanced therapeutic effects .

- Nonlinear Optical Properties : Research has also investigated the nonlinear optical (NLO) properties of related compounds, suggesting that the electronic structure influenced by the nitro and methyl groups could be harnessed for applications in photonics .

Propriétés

IUPAC Name |

N-methyl-1-(3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPAPKLGADEFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941258 | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-61-7 | |

| Record name | Benzenemethanamine, N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.